molecular formula C13H9BrN2O2S2 B2630968 5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 476642-65-6

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2630968
CAS No.: 476642-65-6
M. Wt: 369.25
InChI Key: YVGYNTRCNOQCAD-UHFFFAOYSA-N
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Description

5-bromo-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the empirical formula C9H7BrN2O2S. It has a molecular weight of 287.13 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Scientific Research Applications

Thiophene Derivatives and Biological Activity

Thiophene derivatives, like 5-bromo-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)thiophene-2-carboxamide, have garnered interest due to their significant biological activities. Research has demonstrated that the substitution of aromatic rings with thiophene, a sulfur-containing heterocycle, can retain or enhance biological activity, including potential carcinogenicity. For example, thiophene analogs of known carcinogens were synthesized and evaluated, revealing in vitro activities consistent with their chemical properties, though their in vivo carcinogenic potential was questioned (Ashby et al., 1978).

Role in Drug Design

Thiophene and furan derivatives play a pivotal role in drug design, acting as core structures for bioactive molecules. Their importance is underscored in the synthesis of nucleobases, nucleosides, and their analogs, demonstrating the potential for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. The bioisosteric replacement of aryl substituents with heteroaryl ones like thiophene has been assessed, showing optimized activity and selectivity across various classes of compounds (Ostrowski, 2022).

Synthetic Applications

The chemistry of thiophene derivatives is rich and varied, offering a wide range of applications beyond medicinal chemistry. Thiophenes are crucial in the synthesis of organic materials due to their electronic properties, serving as intermediates in organic synthesis, and finding uses in agrochemicals, flavors, and dyes. Recent advancements in thiophene synthesis highlight the development of novel synthetic approaches and the exploration of environmentally friendly and economical procedures for their production (Xuan, 2020).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 - Harmful if swallowed and H319 - Causes serious eye irritation .

Future Directions

Thiazole derivatives, including this compound, have been the focus of medicinal chemists due to their various pharmaceutical applications . Therefore, future research may involve the design, synthesis, and development of molecules based on this compound for potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-7-2-3-9(18-7)8-6-19-13(15-8)16-12(17)10-4-5-11(14)20-10/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGYNTRCNOQCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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